molecular formula C4H4BrN3O B1215235 5-Bromocytosine CAS No. 2240-25-7

5-Bromocytosine

Cat. No.: B1215235
CAS No.: 2240-25-7
M. Wt: 190 g/mol
InChI Key: QFVKLKDEXOWFSL-UHFFFAOYSA-N
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Description

5-Bromocytosine is a halogenated derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA.

Mechanism of Action

Target of Action

5-Bromocytosine (5-BrC) is a modified pyrimidine nucleobase that primarily targets cytosine residues in CpG dinucleotides in the human genome . These cytosine residues play a crucial role in the epigenetic mechanism of gene regulation in higher eukaryotes .

Mode of Action

5-BrC interacts with its targets by undergoing various types of modifications, such as methylation, deamination, and halogenation . The deamination of 5-BrC results in the formation of 5-bromouracil (5-BrU), which pairs with guanine . This pairing is highly pro-mutagenic compared with the pairing of uracil with guanine, resulting from the deamination of normal cytosine .

Biochemical Pathways

The primary biochemical pathway affected by 5-BrC is the methylation of cytosine to 5-methylcytosine (5-mC) . This common DNA modification is crucial for the epigenetic mechanism of gene regulation in higher eukaryotes . The inappropriate modifications of cytosine residues, such as those caused by 5-BrC, can lead to genomic instability .

Pharmacokinetics

It’s known that 5-brc can be converted to 5-bru in the human genome , indicating that it undergoes metabolic changes after administration.

Result of Action

The primary molecular effect of 5-BrC’s action is the enhancement of mutagenic potential in the human genome . This is due to the pro-mutagenic pairing of 5-BrU with guanine, which results from the deamination of 5-BrC . On a cellular level, this can contribute to the formation of mutational hotspots in cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-BrC. For instance, the pH level can affect the stability of 5-BrC . Moreover, certain environmental exposures, such as tobacco, air pollutants, and metals, have been implicated in the modification of epigenetic marks , which could potentially influence the action of 5-BrC.

Biochemical Analysis

Biochemical Properties

5-Bromocytosine plays a significant role in biochemical reactions, particularly in the context of DNA and RNA modifications. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with DNA methyltransferases, which can mistakenly incorporate this compound into DNA, leading to altered methylation patterns . This interaction can result in changes in gene expression and genomic stability. Additionally, this compound can be deaminated to form 5-bromouracil, which pairs with guanine instead of adenine, leading to mutations .

Cellular Effects

This compound has profound effects on cellular processes. It can influence cell function by altering DNA methylation patterns, which in turn affects gene expression and cellular metabolism . The incorporation of this compound into DNA can lead to genomic instability and increased mutagenesis, particularly in CpG dinucleotides . This can result in changes in cell signaling pathways and potentially lead to the development of cancer .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can be incorporated into DNA by DNA polymerases during replication . Once incorporated, it can be deaminated to form 5-bromouracil, which pairs with guanine, leading to G:C to A:T transition mutations . Additionally, this compound can interfere with DNA methyltransferases, leading to aberrant methylation patterns and altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products, such as 5-bromouracil, can have long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to increased mutagenesis and genomic instability . These effects are particularly pronounced in in vitro studies, where the compound can be continuously incorporated into replicating DNA .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can be incorporated into DNA without causing significant toxicity . At higher doses, this compound can lead to increased mutagenesis and potential toxic effects . Studies in animal models have shown that high doses of this compound can result in adverse effects such as genomic instability and increased cancer risk .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized to 5-bromouracil through deamination . This metabolite can then be incorporated into DNA, leading to mutations . Additionally, this compound can affect the activity of DNA methyltransferases, leading to changes in DNA methylation patterns and gene expression . These metabolic pathways highlight the compound’s potential impact on cellular metabolism and genetic regulation.

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It can be taken up by cells through nucleoside transporters and incorporated into DNA during replication . The compound can also interact with binding proteins that facilitate its transport and localization within the cell . These interactions ensure that this compound is effectively distributed to its target sites within the genome .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it is incorporated into DNA . The compound can also be found in other subcellular compartments, such as the cytoplasm, where it may interact with RNA and other biomolecules . The localization of this compound within specific cellular compartments can influence its activity and function, particularly in the context of DNA replication and repair .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromocytosine can be synthesized through the bromination of cytosine. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like acetic acid or water. The reaction is carried out under controlled conditions to ensure selective bromination at the fifth position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Bromocytosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromocytosine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Bromocytosine is unique due to its specific reactivity and incorporation into DNA, which makes it particularly useful in mutagenesis studies and photodynamic therapy. Its bromine atom provides distinct chemical properties compared to other halogenated derivatives .

Properties

IUPAC Name

6-amino-5-bromo-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVKLKDEXOWFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176932
Record name 5-Bromocytosine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2240-25-7
Record name 5-Bromocytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2240-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromocytosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.098
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Record name 5-BROMOCYTOSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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